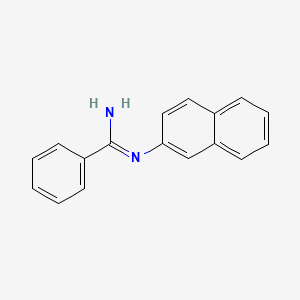
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a carboxylate group, making it a unique and interesting molecule for various applications in scientific research.
Vorbereitungsmethoden
The synthesis of tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
tert-Butyl Protection: The tert-butyl group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Analyse Chemischer Reaktionen
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoxaline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The tert-butyl group can be removed through hydrolysis reactions using acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It serves as a probe in biological studies to investigate the role of quinoxaline derivatives in various biological processes.
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules for various research purposes.
Wirkmechanismus
The mechanism of action of tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in neurological pathways. The presence of the fluorine atom and tert-butyl group enhances its binding affinity and selectivity towards these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate can be compared with other quinoxaline derivatives such as:
tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate: Contains a bromine atom, which affects its chemical properties and applications.
tert-Butyl 7-iodo-3,4-dihydroquinoxaline-1(2H)-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H17FN2O2 |
|---|---|
Molekulargewicht |
252.28 g/mol |
IUPAC-Name |
tert-butyl 7-fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3 |
InChI-Schlüssel |
AIFAUFONKPJKQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
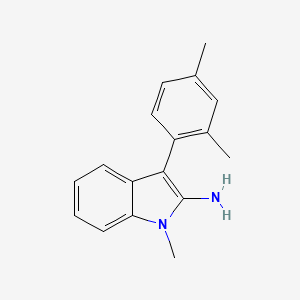

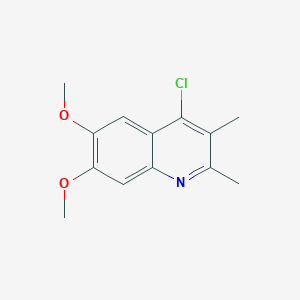

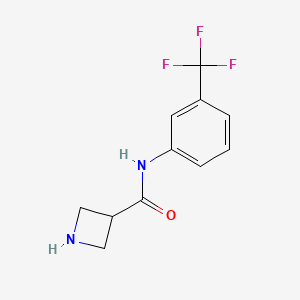
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)

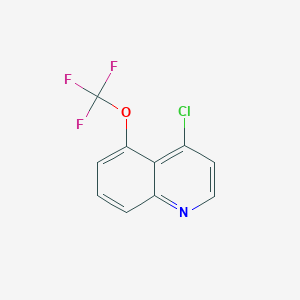
![Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate](/img/structure/B11865766.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

